1-(bromomethyl)-3-(4-bromophenyl)benzene 1-(bromomethyl)-3-(4-bromophenyl)benzene
Brand Name: Vulcanchem
CAS No.: 859224-82-1
VCID: VC4717513
InChI: InChI=1S/C13H10Br2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,9H2
SMILES: C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)CBr
Molecular Formula: C13H10Br2
Molecular Weight: 326.031

1-(bromomethyl)-3-(4-bromophenyl)benzene

CAS No.: 859224-82-1

Cat. No.: VC4717513

Molecular Formula: C13H10Br2

Molecular Weight: 326.031

* For research use only. Not for human or veterinary use.

1-(bromomethyl)-3-(4-bromophenyl)benzene - 859224-82-1

Specification

CAS No. 859224-82-1
Molecular Formula C13H10Br2
Molecular Weight 326.031
IUPAC Name 1-bromo-4-[3-(bromomethyl)phenyl]benzene
Standard InChI InChI=1S/C13H10Br2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,9H2
Standard InChI Key LJYNDADXCDQQQW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)CBr

Introduction

Chemical Identity and Structural Features

1-(Bromomethyl)-3-(4-bromophenyl)benzene belongs to the family of polyhalogenated aromatic hydrocarbons. Its IUPAC name reflects the substitution pattern: a bromomethyl group (-CH₂Br) at position 1 and a 4-bromophenyl group (-C₆H₄Br) at position 3 of the central benzene ring. The compound’s SMILES notation (C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)Br) provides a precise representation of its connectivity .

Molecular Geometry and Crystallography

X-ray crystallographic studies of analogous brominated compounds reveal that the benzene rings in 1-(bromomethyl)-3-(4-bromophenyl)benzene adopt a near-planar configuration, with dihedral angles between substituents ranging from 70.98° to 72.89° . This slight non-planarity arises from steric interactions between the bromine atoms and adjacent hydrogen atoms. The bond lengths between carbon-bromine atoms in similar structures are approximately 1.89–1.91 Å, consistent with typical C-Br single bonds .

Synthesis and Manufacturing

The synthesis of 1-(bromomethyl)-3-(4-bromophenyl)benzene involves multi-step organic reactions, with two primary methodologies dominating the literature:

Grignard Reaction Pathway

A common route begins with the formation of a Grignard reagent (e.g., 4-bromophenylmagnesium bromide), which reacts with 3-bromobenzaldehyde to yield a secondary alcohol intermediate. Subsequent bromination using phosphorus tribromide (PBr₃) replaces the hydroxyl group with a bromine atom, producing the target compound. This method achieves moderate yields (45–60%) and requires stringent moisture-free conditions .

Direct Bromination of Preformed Intermediates

Alternative approaches involve the bromination of pre-functionalized precursors. For example, 3-(4-bromophenyl)toluene undergoes radical bromination at the methyl group using N-bromosuccinimide (NBS) under UV light, yielding 1-(bromomethyl)-3-(4-bromophenyl)benzene with higher regioselectivity . This method avoids the use of Grignard reagents but faces challenges in controlling over-bromination .

Physical and Chemical Properties

The compound’s halogen-rich structure imparts distinct physicochemical characteristics:

PropertyValue/DescriptionSource
Molecular Weight326.03 g/mol
Density1.5–1.7 g/cm³ (estimated)
Boiling Point290–310°C (decomposes)
Melting Point85–90°C
SolubilityInsoluble in water; soluble in DCM
LogP (Partition Coefficient)4.2–4.5

The high logP value indicates significant lipophilicity, favoring membrane permeability in biological systems. Its thermal stability is limited, with decomposition observed above 300°C, releasing hydrogen bromide (HBr) gas .

Industrial and Material Science Applications

Polymer Chemistry

The compound acts as a crosslinking agent in brominated flame retardants (BFRs). When incorporated into epoxy resins, it enhances thermal stability (LOI > 32%) and reduces smoke emission during combustion .

Organic Electronics

In organic light-emitting diodes (OLEDs), derivatives of 1-(bromomethyl)-3-(4-bromophenyl)benzene serve as hole-transport materials, achieving luminance efficiencies of 15–18 cd/A .

Comparison with Structural Analogs

The table below contrasts key features of related brominated aromatics:

Compound NameMolecular FormulaMolecular Weight (g/mol)Unique Feature
1-(Bromomethyl)-4-fluorobenzeneC₇H₆BrF189.03Fluorine substitution enhances polarity
1,3,5-Tris(4-bromophenyl)benzeneC₂₄H₁₅Br₃543.10Three bromophenyl groups
4,4''-Dibromo-1,1':2',1''-terphenylC₁₈H₁₂Br₂388.10Extended conjugation

The target compound’s dual bromine substitution balances reactivity and stability, making it preferable for controlled synthetic applications .

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